![molecular formula C23H17BrN4O2 B11386693 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386693.png)
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Let’s break down its structure:
4-(4-bromophenyl): This part of the compound contains a bromine-substituted phenyl ring.
3-(2-hydroxyphenyl): Here, we have a hydroxy-substituted phenyl ring.
5-(pyridin-3-ylmethyl): The pyridine ring is attached via a methyl group.
4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: The central core consists of a dihydropyrrolopyrazole ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:
Buchwald-Hartwig Amination: The bromophenyl precursor reacts with an amine (such as pyridine) using a palladium catalyst to form the desired product.
Multicomponent Reactions: A three-component reaction involving an aldehyde, an amine, and an isocyanide can also yield this compound.
Industrial Production:: While no specific industrial-scale production method is widely reported, research laboratories often synthesize it for further studies.
Chemical Reactions Analysis
Reactions::
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: Reduction of the pyrazole ring can yield the corresponding dihydropyrazole.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation: Reagents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) are commonly used.
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C) or sodium borohydride (NaBH₄) can reduce the pyrazole ring.
Substitution: Amines or other nucleophiles can replace the bromine.
- Oxidation: Ketone derivative.
- Reduction: Dihydropyrazole form.
- Substitution: Various substituted derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: As a complex heterocycle, it serves as a synthetic building block.
Industry: Its unique structure could have applications in materials science.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further exploration.
Properties
Molecular Formula |
C23H17BrN4O2 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H17BrN4O2/c24-16-9-7-15(8-10-16)22-19-20(17-5-1-2-6-18(17)29)26-27-21(19)23(30)28(22)13-14-4-3-11-25-12-14/h1-12,22,29H,13H2,(H,26,27) |
InChI Key |
HQPNLLSXIAXKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


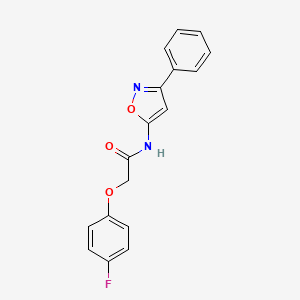
![3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11386623.png)
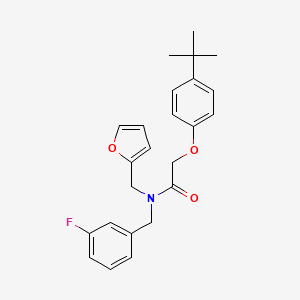
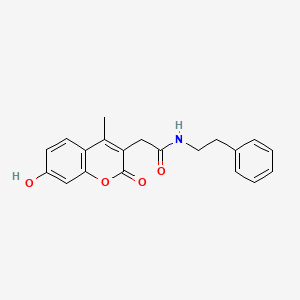
![(5s,7s)-2-(5-Bromo-2-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11386641.png)
![Propyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11386643.png)
![6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386647.png)
![N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386650.png)
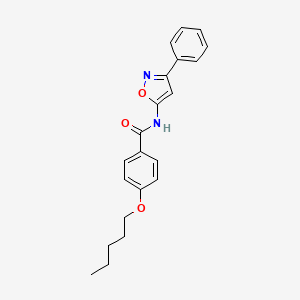
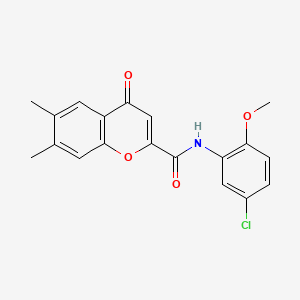
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11386670.png)
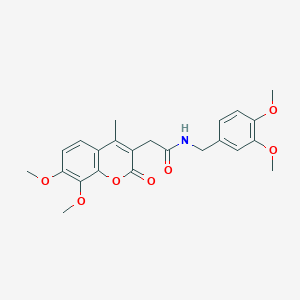
![9-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386688.png)

